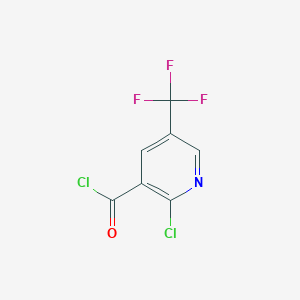

2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride

Description

Properties

IUPAC Name |

2-chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3NO/c8-5-4(6(9)14)1-3(2-13-5)7(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQQAPUZEUIPCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653378 | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099597-75-7 | |

| Record name | 2-Chloro-5-(trifluoromethyl)-3-pyridinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONYL CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1099597-75-7

Foreword

This technical guide provides a comprehensive overview of 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride, a key building block in modern synthetic chemistry. As a Senior Application Scientist, my objective is to furnish researchers and professionals in drug discovery and agrochemical development with not just procedural steps, but also the underlying scientific rationale for its synthesis, handling, and application. The methodologies described herein are grounded in established chemical principles and aim to provide a self-validating framework for the proficient use of this versatile reagent.

Compound Identification and Properties

This compound is a highly reactive derivative of nicotinic acid, distinguished by the presence of a chlorine atom, a trifluoromethyl group, and an acyl chloride functionality on the pyridine ring. These features render it a valuable intermediate for the introduction of the 2-chloro-5-(trifluoromethyl)pyridinyl moiety into a wide array of molecular scaffolds.

| Property | Value | Source(s) |

| CAS Number | 1099597-75-7 | |

| Molecular Formula | C₇H₂Cl₂F₃NO | |

| Molecular Weight | 244.00 g/mol | |

| Appearance | Liquid | |

| Density | 1.585 g/mL at 25 °C | |

| Refractive Index | n20/D 1.496 | |

| Storage Temperature | -20°C | |

| SMILES | FC(F)(F)c1cnc(Cl)c(c1)C(Cl)=O | |

| InChI | 1S/C7H2Cl2F3NO/c8-5-4(6(9)14)1-3(2-13-5)7(10,11,12)/h1-2H |

Synthesis and Mechanism

The primary and most logical synthetic route to this compound is through the chlorination of its corresponding carboxylic acid, 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid (CAS: 505084-59-3). Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts.

Reaction Mechanism

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride: A Core Building Block for Advanced Pharmaceutical and Agrochemical Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride, a key heterocyclic building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document delves into the molecule's fundamental properties, synthesis, reactivity, and applications, offering field-proven insights from a Senior Application Scientist's perspective.

Executive Summary: A High-Value Intermediate

This compound (CAS No. 1099597-75-7) is a highly reactive acyl chloride derivative of pyridine. Its strategic combination of a trifluoromethyl group, a chloro substituent, and an acyl chloride functional group makes it a versatile and valuable intermediate in the synthesis of complex organic molecules. The trifluoromethyl moiety is particularly significant in medicinal chemistry, as it can enhance metabolic stability, binding affinity, and lipophilicity of active pharmaceutical ingredients (APIs).[1] This guide will serve as a foundational resource for leveraging this compound's unique chemical architecture.

Molecular Profile and Physicochemical Properties

The fundamental characteristics of this compound are critical for its handling, reaction setup, and analytical characterization. Its molecular weight is precisely 244.00 g/mol .

| Property | Value | Source(s) |

| Molecular Formula | C₇H₂Cl₂F₃NO | |

| Molecular Weight | 244.00 g/mol | |

| CAS Number | 1099597-75-7 | |

| Appearance | Liquid | |

| Density | 1.585 g/mL at 25 °C | |

| Refractive Index | n20/D 1.496 | |

| IUPAC Name | This compound | |

| InChI Key | CEQQAPUZEUIPCH-UHFFFAOYSA-N | |

| SMILES | C1=C(C(=NC=C1C(F)(F)F)Cl)C(=O)Cl |

Table 1: Key Physicochemical Properties

Synthesis and Manufacturing

The primary and most logical route to this compound is via the chlorination of its corresponding carboxylic acid precursor, 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid (CAS No. 505084-59-3). This transformation is a standard and well-established method in organic synthesis, typically employing reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

The causality behind this choice is the high efficiency and reactivity of thionyl chloride, which reacts with the carboxylic acid to form the highly reactive acyl chloride, with byproducts (sulfur dioxide and hydrogen chloride) that are gaseous and can be easily removed from the reaction mixture, simplifying purification.

Figure 1: Synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is a validated, self-validating system for the synthesis of the title compound, adapted from standard procedures for acyl chloride formation.[2]

-

Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, e.g., 5-10 eq).

-

Catalysis: To this suspension, add a catalytic amount of N,N-dimethylformamide (DMF, e.g., 1-2 drops). The DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent.

-

Reaction: Heat the reaction mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (SO₂ and HCl) evolution. The solid carboxylic acid will gradually dissolve as it is converted to the liquid acyl chloride.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. This step is crucial and should be performed in a well-ventilated fume hood.

-

Purification: The crude product can be purified by vacuum distillation to yield the final this compound as a liquid.

Chemical Reactivity and Applications in Synthesis

As an acyl chloride, the primary reactivity of this compound centers on nucleophilic acyl substitution. This makes it an excellent electrophile for reactions with a wide range of nucleophiles.

Amide Bond Formation

The reaction with primary or secondary amines is a cornerstone of its application, leading to the formation of amide linkages. This is one of the most common bond-forming reactions in the synthesis of pharmaceutical agents. The reaction is typically rapid and high-yielding.

Ester Bond Formation

Similarly, it reacts readily with alcohols to form esters. This can be used to introduce the trifluoromethylpyridine scaffold into molecules containing hydroxyl groups.

The versatility of trifluoromethylpyridine derivatives is well-established in both the pharmaceutical and agrochemical industries.[3] These compounds are integral to the synthesis of herbicides, fungicides, and insecticides.[3][4] In the pharmaceutical realm, the trifluoromethyl group is a bioisostere for other groups and can significantly improve a drug candidate's pharmacokinetic profile.

Sources

A Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride: Synthesis, Properties, and Applications in Modern Chemistry

Abstract

This technical guide provides an in-depth analysis of 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride, a highly reactive and valuable building block in modern synthetic chemistry. The trifluoromethylpyridine scaffold is a privileged motif in both agrochemical and pharmaceutical discovery, prized for its ability to confer desirable physicochemical properties such as enhanced metabolic stability and lipophilicity.[1] This document details the compound's structural features, physicochemical properties, and a validated multi-step synthetic pathway, including the preparation of its crucial precursor, 2-chloro-5-(trifluoromethyl)nicotinic acid. Furthermore, it presents detailed protocols for its application in forming amide and ester bonds, highlighting its role as a potent acylating agent. Safety protocols, handling procedures, and storage requirements are also rigorously addressed to ensure safe and effective utilization in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in the creation of novel, high-value molecules.

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and agrochemical design. The trifluoromethyl (-CF3) group, in particular, is renowned for its profound impact on a molecule's pharmacokinetic and pharmacodynamic profile. When combined with a pyridine ring, a bioisostere for many biological systems, the resulting trifluoromethylpyridine (TFMP) moiety becomes a powerful tool for molecular design.[1]

This compound (CAS No. 1099597-75-7) represents a pinnacle of functionalization on this valuable scaffold. It combines three key reactive centers:

-

The Pyridine Nitrogen: Modulates the molecule's basicity and acts as a hydrogen bond acceptor.

-

The 2-Chloro Substituent: A versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution, allowing for further molecular elaboration.

-

The 5-Trifluoromethyl Group: A potent electron-withdrawing group that enhances metabolic stability, increases lipophilicity, and can modulate binding affinity to biological targets.

-

The 3-Carbonyl Chloride Group: A highly electrophilic center, making the molecule an excellent acylating agent for introducing the entire functionalized nicotinoyl moiety into a target structure.

This unique combination makes it an indispensable intermediate for constructing complex active pharmaceutical ingredients (APIs) and next-generation crop protection agents.[2][3]

Physicochemical & Structural Profile

The precise arrangement of atoms and functional groups dictates the reactivity and handling of this compound. Its identity and core properties are summarized below.

Chemical Structure

Caption: Chemical structure of this compound.

Core Properties

| Property | Value | Reference |

| CAS Number | 1099597-75-7 | |

| Molecular Formula | C₇H₂Cl₂F₃NO | |

| Molecular Weight | 244.00 g/mol | |

| Appearance | Liquid | N/A |

| Density | 1.585 g/mL at 25 °C | N/A |

| Purity | ≥95% | |

| Storage | Store in freezer (-20°C), sealed under dry conditions. | |

| SMILES | FC(F)(F)c1cnc(Cl)c(c1)C(Cl)=O | N/A |

| InChI Key | CEQQAPUZEUIPCH-UHFFFAOYSA-N | N/A |

Synthesis and Manufacturing Pathway

The synthesis of this compound is a multi-step process that begins with the construction of the core pyridine scaffold, followed by functionalization to introduce the carbonyl chloride. The key is the synthesis of the immediate precursor, 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid.

Caption: High-level synthetic workflow to the target carbonyl chloride.

Step 1: Synthesis of the Carboxylic Acid Precursor

The critical intermediate, 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid (CAS 505084-59-3), is the immediate precursor. While multiple routes to its synthesis exist, a common laboratory and industrial approach involves the directed metalation of the 2-chloro-5-(trifluoromethyl)pyridine core, followed by quenching with carbon dioxide.

Causality of Experimental Choices:

-

Directed Metalation: The pyridine nitrogen and the chloro-substituent influence the acidity of the ring protons. Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures allows for regioselective deprotonation at the C-4 position. Subsequent reaction with an electrophile like CO₂ would lead to the 4-carboxylic acid. To achieve C-3 carboxylation, alternative strategies such as halogen-metal exchange from a 3-bromo precursor or more complex directed metalation group strategies may be employed in industrial settings.

-

Low Temperature: Reactions involving organolithium reagents are highly exothermic and are performed at very low temperatures (typically -78 °C using a dry ice/acetone bath) to prevent side reactions and ensure kinetic control for regioselectivity.

-

Anhydrous Conditions: Organolithium reagents and the resulting carbanions are extremely sensitive to moisture and protic sources. All glassware must be flame-dried, and all solvents and reagents must be rigorously anhydrous to prevent quenching of the reaction.

Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid

-

Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Base Preparation: Charge the flask with anhydrous tetrahydrofuran (THF) and cool to -78 °C. Slowly add n-butyllithium followed by diisopropylamine to generate LDA in situ.

-

Deprotonation: Slowly add a solution of 2-chloro-5-(trifluoromethyl)pyridine in anhydrous THF via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting mixture for 1-2 hours at this temperature.

-

Carboxylation: Bubble dry carbon dioxide gas through the solution or pour the reaction mixture over crushed dry ice. Allow the mixture to slowly warm to room temperature.

-

Work-up and Isolation: Quench the reaction with water and acidify with aqueous HCl to a pH of ~2-3. The carboxylic acid product will precipitate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the purified product, which appears as a solid with a melting point of 173-178 °C.

Step 2: Conversion to the Carbonyl Chloride

The conversion of a carboxylic acid to its corresponding acid chloride is a standard and highly efficient transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.[4][5]

Protocol: Synthesis of this compound

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (to neutralize byproduct HCl and SO₂ gas).

-

Reagent Addition: Charge the flask with 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid (1.0 eq). Carefully add an excess of thionyl chloride (SOCl₂, ~5-10 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Gently heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

-

Purification: The resulting crude liquid product, this compound, is often used directly in the next step without further purification due to its high reactivity and moisture sensitivity. If necessary, it can be purified by vacuum distillation.

Key Applications & Reaction Protocols

The primary utility of this carbonyl chloride is as a potent acylating agent to form stable amide or ester linkages.

Workflow: Amide Bond Formation

This is the most common application, central to the synthesis of countless bioactive molecules in drug discovery.

Caption: General workflow for amide synthesis using the title compound.

Protocol: General Procedure for Amidation

-

Setup: In a dry flask under a nitrogen atmosphere, dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile).

-

Cooling: Cool the solution to 0 °C in an ice bath. This mitigates the exothermic nature of the reaction.

-

Addition: Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring completion by TLC or LC-MS.

-

Work-up: Upon completion, wash the reaction mixture with water, followed by a mild acid (e.g., 1M HCl) to remove excess base, and then a mild base (e.g., saturated NaHCO₃ solution).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude amide by column chromatography on silica gel or by recrystallization.

Safety, Handling, and Storage

This compound is classified as highly hazardous and must be handled with extreme caution by trained personnel.

Hazard Profile

| Hazard Statement | Classification | GHS Code |

| Toxic if swallowed | Acute Toxicity, Oral (Category 3) | H301 |

| Toxic in contact with skin | Acute Toxicity, Dermal (Category 3) | H311 |

| Toxic if inhaled | Acute Toxicity, Inhalation (Category 3) | H331 |

| Causes severe skin burns and eye damage | Skin Corrosion (Category 1B) | H314 |

Data sourced from Sigma-Aldrich safety information.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this substance in a certified chemical fume hood with a high rate of air exchange.

-

Personal Protective Equipment:

-

Gloves: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.

-

Eye Protection: Use chemical safety goggles in combination with a full-face shield.

-

Lab Coat: A chemical-resistant lab coat or apron is mandatory.

-

Respiratory Protection: If there is any risk of inhalation, use a full-face respirator with an appropriate acid gas/organic vapor cartridge.

-

Storage and Stability

-

Storage Conditions: Store in a freezer at or below -20 °C.

-

Atmosphere: The container must be tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by moisture.

-

Incompatibilities: Keep away from water, alcohols, amines, strong bases, and oxidizing agents. The compound reacts violently with water and other protic nucleophiles.

Conclusion

This compound is a sophisticated and highly versatile chemical intermediate. Its value is derived from the strategic combination of a trifluoromethyl group for modulating bioactivity, a chloro-substituent for subsequent synthetic diversification, and a reactive carbonyl chloride for efficient acylation. While its synthesis and handling require significant expertise and adherence to strict safety protocols due to its hazardous nature, its potential to accelerate the discovery and development of novel pharmaceuticals and agrochemicals is undeniable. This guide provides the foundational knowledge for chemists to confidently and safely incorporate this powerful building block into their synthetic programs.

References

-

PrepChem. (n.d.). Synthesis of Nicotinoyl chloride. PrepChem.com. [Link]

-

PrepChem. (n.d.). Synthesis of nicotinoyl chloride hydrochloride. PrepChem.com. [Link]

- Al-Masoudi, N. A. (2024). Synthesis of new nicotinic acid derivatives and studying their effects on cholinesterase enzyme activity.

- Google Patents. (n.d.).

-

Patsnap. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Eureka. [Link]

-

World Journal of Pharmaceutical Research. (2023). Synthesis of N-phenyl nicotinamide derivatives promoted by dcc. [Link]

- Google Patents. (n.d.).

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. [Link]

- Google Patents. (n.d.). WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.

- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

- Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry, 22(1), 22-30.

- Google Patents. (n.d.).

- Kang, G., & Kim, Y. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of the Korean Society for Applied Biological Chemistry, 60(3), 255-265.

- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride IUPAC name and synonyms

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride

Introduction

This compound is a highly reactive, specialized chemical intermediate of significant interest to the pharmaceutical, agrochemical, and material science sectors. Its molecular architecture, featuring a trifluoromethyl-substituted pyridine ring activated by an acyl chloride functional group, makes it a valuable building block for synthesizing complex, high-value molecules. The trifluoromethyl group is a well-established bioisostere that can enhance properties such as metabolic stability, lipophilicity, and binding affinity of a parent molecule[1]. The acyl chloride provides a reliable and efficient handle for constructing amide or ester linkages, which are fundamental connections in a vast array of active pharmaceutical ingredients (APIs) and crop protection agents[1][2].

This guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, safety and handling protocols, synthetic routes, and core applications for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

Precise identification and understanding of a compound's physical properties are foundational for its effective use in a laboratory or industrial setting.

Table 1: Nomenclature and Chemical Identifiers

| Parameter | Value |

|---|---|

| IUPAC Name | This compound |

| Synonyms | This compound |

| CAS Number | 1099597-75-7 |

| Molecular Formula | C₇H₂Cl₂F₃NO[3] |

| Molecular Weight | 244.00 g/mol |

| InChI Key | CEQQAPUZEUIPCH-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Parameter | Value | Source |

|---|---|---|

| Appearance | Liquid | |

| Density | 1.585 g/mL at 25 °C | |

| Refractive Index | n20/D 1.496 |

| Storage Conditions | Store in freezer at -20°C, sealed under dry conditions. | |

The requirement for freezer storage under dry conditions highlights the compound's reactivity, particularly its susceptibility to hydrolysis, a common characteristic of acyl chlorides.

Safety and Handling

This compound is a hazardous substance and must be handled with stringent safety protocols. Its high toxicity and corrosive nature demand the use of appropriate personal protective equipment (PPE) and engineering controls.

Table 3: GHS Hazard and Precautionary Information

| Category | Code | Description |

|---|---|---|

| Signal Word | Danger | |

| Hazard Statements | H301 + H311 + H331 | Toxic if swallowed, in contact with skin, or if inhaled. |

| H314 | Causes severe skin burns and eye damage. | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| P304+P340+P310 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[4] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Mandatory Handling Protocol

-

Engineering Controls : All manipulations must be conducted inside a certified chemical fume hood to prevent inhalation of vapors. Ensure an eyewash station and safety shower are immediately accessible[5].

-

Personal Protective Equipment (PPE) :

-

Gloves : Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).

-

Eye Protection : Chemical safety goggles and a full-face shield are required.

-

Lab Coat : A flame-resistant lab coat must be worn and kept fully fastened.

-

-

Inert Atmosphere : Due to the compound's reactivity with moisture, handle under an inert atmosphere (e.g., nitrogen or argon) whenever possible, using oven-dried glassware and syringe techniques for transfers.

-

Waste Disposal : Dispose of all waste in a designated, labeled hazardous waste container in accordance with local, state, and federal regulations[4].

Synthesis and Reactivity

The synthesis of this compound is a multi-step process that logically begins with a more fundamental precursor and proceeds to the activated acyl chloride form.

Overall Synthetic Strategy

The most logical synthetic pathway involves the creation of the stable carboxylic acid, 2-chloro-5-(trifluoromethyl)nicotinic acid, from its parent heterocycle, 2-chloro-5-(trifluoromethyl)pyridine. This acid is then activated to the highly reactive acyl chloride. The parent heterocycle itself is typically synthesized from 3-picoline through a series of chlorination and fluorination reactions[6][7][8].

Protocol: Synthesis of the Acyl Chloride

This protocol describes the final activation step, converting the carboxylic acid precursor to the target acyl chloride.

Objective : To synthesize this compound from 2-chloro-5-(trifluoromethyl)nicotinic acid.

Materials :

-

2-chloro-5-(trifluoromethyl)nicotinic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Anhydrous toluene (or another high-boiling inert solvent)

Procedure :

-

Setup : Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a bubbler (or scrubber), and a dropping funnel under a positive pressure of nitrogen.

-

Charging the Flask : Charge the flask with 2-chloro-5-(trifluoromethyl)nicotinic acid (1.0 eq) and anhydrous toluene.

-

Addition of Reagents : Add a catalytic amount of DMF (e.g., 1-2 drops) to the stirred suspension. This is crucial as DMF catalyzes the formation of the Vilsmeier reagent, which is the active chlorinating species.

-

Chlorination : Slowly add thionyl chloride (SOCl₂, typically 1.5-2.0 eq) to the mixture via the dropping funnel. The reaction is often exothermic.

-

Reaction : Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 2-4 hours. Monitor the reaction progress by quenching a small aliquot with methanol and analyzing by LC-MS or TLC to check for the disappearance of the starting carboxylic acid.

-

Workup : Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude this compound is often used directly in the next step without further purification due to its reactivity.

Core Reactivity

The synthetic utility of this compound stems from the high electrophilicity of the carbonyl carbon in the acyl chloride group. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, most commonly amines and alcohols, to form robust amide and ester bonds, respectively. This reaction is typically fast and high-yielding.

Applications in Synthesis

The primary application of this compound is as a key building block in the synthesis of agrochemicals and pharmaceuticals. It serves as a linchpin molecule to connect the fluorinated pyridine moiety to other parts of a target structure.

-

Agrochemicals : The 2-chloro-5-(trifluoromethyl)pyridine core is found in numerous high-performance pesticides. It is a critical intermediate for herbicides used to control grass weeds, as well as for insecticides and fungicides[2][9]. The trifluoromethyl group often enhances the biological activity and stability of the final product[6].

-

Pharmaceuticals : In drug discovery, this intermediate is used to synthesize novel compounds for various therapeutic areas. The pyridine ring can act as a bioisostere for a phenyl ring, while the trifluoromethyl group improves pharmacokinetic properties[1][10].

Exemplary Protocol: Amide Bond Formation

Objective : To couple this compound with a primary amine to form a target amide.

Materials :

-

This compound (1.0 eq)

-

Primary amine (e.g., aniline) (1.1 eq)

-

Tertiary amine base (e.g., triethylamine or DIPEA) (1.5 eq)

-

Anhydrous dichloromethane (DCM)

Procedure :

-

Setup : In a flame-dried flask under nitrogen, dissolve the primary amine and the tertiary amine base in anhydrous DCM.

-

Cooling : Cool the solution to 0 °C using an ice bath. This is done to control the exothermicity of the acylation reaction.

-

Addition : Prepare a solution of this compound in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes. The tertiary amine base is essential to neutralize the HCl byproduct generated during the reaction, preventing protonation of the primary amine reactant.

-

Reaction : Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

-

Quenching & Workup : Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product, which can then be purified by column chromatography or recrystallization.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for chemical innovation. Its combination of a biologically relevant fluorinated heterocycle and a highly reactive coupling handle makes it an indispensable intermediate for accessing novel and complex molecular targets. A thorough understanding of its properties, safe handling requirements, and reactivity is paramount for any research or development professional aiming to leverage its synthetic potential in the fields of medicine and agriculture.

References

-

2-Chloro-5-(trifluoromethyl)pyridine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Retrieved January 19, 2026, from [Link]

-

Kim, S., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved January 19, 2026, from [Link]

- Synthetic method of 2-chloro-5-trifluoromethylpyridine. (n.d.). Google Patents.

-

The Chemical Properties and Applications of 2-Chloro-5-trifluoromethylpyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

- Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine. (n.d.). Google Patents.

-

Applications of 2-Chloro-5-(trifluoromethyl)pyridine. (n.d.). Huimeng Bio-tech. Retrieved January 19, 2026, from [Link]

-

Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

This compound (C7H2Cl2F3NO). (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. PubChemLite - 1099597-75-7 (C7H2Cl2F3NO) [pubchemlite.lcsb.uni.lu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]

- 10. 2-Amino-3-chloro-5-(trifluoromethyl)pyridine Online | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine Manufacturer and Suppliers [scimplify.com]

A Comprehensive Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride: Properties, Synthesis, and Applications

Introduction

2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride is a highly reactive, trifluoromethyl-substituted heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, which combines a pyridine core, a reactive acyl chloride, a stabilizing chloro group, and a lipophilicity-enhancing trifluoromethyl group, makes it a valuable and versatile building block in organic synthesis. The acyl chloride functional group serves as a potent electrophile, enabling the facile construction of amide and ester linkages, which are fundamental in the assembly of complex target molecules. This guide provides an in-depth analysis of its physicochemical properties, outlines a robust synthetic strategy, details its core reactivity, and presents validated experimental protocols for its use, tailored for researchers and professionals in drug discovery and development.

Section 1: Compound Identification and Physicochemical Properties

Precise identification and understanding the physical characteristics of a reagent are foundational to its effective and safe use in a laboratory setting. This compound is a liquid at room temperature and requires specific storage conditions to maintain its integrity.

| Property | Value | Reference(s) |

| CAS Number | 1099597-75-7 | [1] |

| Molecular Formula | C₇H₂Cl₂F₃NO | [1] |

| Molecular Weight | 244.00 g/mol | [1] |

| IUPAC Name | This compound | |

| Appearance | Liquid | [1] |

| Density | 1.585 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.496 | [1] |

| Storage Temperature | -20°C, under inert atmosphere | [1] |

| SMILES String | FC(F)(F)c1cnc(Cl)c(c1)C(Cl)=O | [1] |

| InChI Key | CEQQAPUZEUIPCH-UHFFFAOYSA-N | [1] |

Section 2: Synthesis and Mechanistic Insights

The title compound is most logically and efficiently prepared from its corresponding carboxylic acid, 2-chloro-5-(trifluoromethyl)nicotinic acid. This two-step conceptual pathway leverages established and reliable transformations in organic chemistry, ensuring high yield and purity.

Step 1: Oxidation of a Suitable Precursor to 2-Chloro-5-(trifluoromethyl)nicotinic acid

The synthesis of the crucial carboxylic acid intermediate (CAS 505084-59-3) can be achieved via the oxidation of a corresponding alkyl- or formyl-pyridine precursor.[2] For instance, the oxidation of related alkyl pyridines to pyridine carboxylic acids is a well-documented industrial process, often utilizing strong oxidizing agents like nitric acid under elevated temperature and pressure.[3]

Step 2: Conversion of Carboxylic Acid to Acyl Chloride

The conversion of a carboxylic acid to a highly reactive acyl chloride is a cornerstone of organic synthesis.[4] The most common and effective method involves treatment with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

-

Causality of Reagent Choice: Thionyl chloride is preferred because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion and simplifies purification.[5] The DMF catalyst accelerates the reaction by forming a highly electrophilic Vilsmeier intermediate in situ.

The proposed synthetic workflow is illustrated below.

Section 3: Chemical Reactivity and Core Applications

The synthetic utility of this compound is derived almost entirely from the high reactivity of the acyl chloride group. This functional group is a powerful electrophile, readily attacked by a wide range of nucleophiles in nucleophilic acyl substitution reactions.[6][7] This reactivity makes it an exceptional reagent for introducing the 2-chloro-5-(trifluoromethyl)nicotinoyl moiety into target molecules.

The primary applications in drug discovery and agrochemical development are the formation of amides and esters.

-

Amide Bond Formation: The reaction with primary or secondary amines is rapid and typically irreversible, forming a robust amide bond.[5] This is one of the most common reactions in medicinal chemistry for linking molecular fragments. The trifluoromethyl group is often incorporated to enhance metabolic stability, improve cell membrane permeability, and increase binding affinity of a drug candidate.

-

Ester Formation: The reaction with alcohols or phenols yields the corresponding esters.[8] While esters are sometimes susceptible to hydrolysis in vivo, they are critical functional groups in many drugs and are also used as prodrugs to improve bioavailability.

The core reactivity profile is summarized in the following diagram.

Section 4: Experimental Protocols

Protocol 4.1: General Procedure for Amide Synthesis

This protocol describes a self-validating system for the synthesis of a secondary amide using the title compound.

-

Expertise & Rationale: The use of a non-nucleophilic base like triethylamine (TEA) or DIPEA is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The reaction is run under an inert atmosphere to prevent hydrolysis of the highly moisture-sensitive acyl chloride.

Methodology:

-

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary or secondary amine (1.0 eq) and a suitable anhydrous solvent (e.g., Dichloromethane, THF) to a concentration of ~0.2 M.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is a precautionary measure to control the initial exotherm of the reaction.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the stirred amine solution.

-

Reagent Addition: Slowly add this compound (1.05 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with the organic solvent.

-

Extraction: Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any acidic impurities), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm structure and purity.

Protocol 4.2: Handling and Safety Precautions

-

Trustworthiness: Adherence to these safety protocols is non-negotiable for ensuring operator safety and experimental integrity. The compound is classified as highly toxic and corrosive.[1]

Mandatory Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is insufficient; use butyl rubber or laminate film gloves), safety goggles with side shields, and a flame-retardant lab coat.

-

Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors. The compound is toxic if inhaled.[1]

-

Inert Atmosphere: Due to its high reactivity with water, the compound should be handled under dry, inert conditions (e.g., using a Schlenk line or in a glovebox).[8] Atmospheric moisture will lead to rapid hydrolysis, releasing corrosive HCl gas and degrading the reagent.

-

Quenching and Disposal: Never quench the neat reagent with water. For disposal of residual material or cleaning of glassware, slowly add the reagent to a stirred, cold (0 °C) solution of isopropanol to form the less reactive ester before neutralization and disposal according to institutional guidelines.

-

Exposure: In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes; the compound causes severe skin burns.[1] Seek immediate medical attention.

Conclusion

This compound is a high-value synthetic intermediate whose reactivity profile is ideally suited for the demands of modern drug discovery and agrochemical research. The combination of a reactive acylating center with the unique electronic and steric properties of the trifluoromethyl-substituted pyridine ring allows for the efficient and reliable synthesis of complex molecular architectures. By understanding its physicochemical properties, reactivity, and stringent handling requirements, researchers can effectively leverage this potent building block to accelerate their discovery programs.

References

-

Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

-

Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Retrieved from [Link]

- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

-

ResearchGate. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

- Google Patents. (n.d.). CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine.

-

ACS Publications. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters. Retrieved from [Link]

- Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.

-

PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.

- Google Patents. (n.d.). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.

-

ResearchGate. (2005). Amide bond formation using amino acid fluorides. Retrieved from [Link]

-

European Patent Office. (2024). EP 4105202 B1 - METHOD FOR PREPARING 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs. Retrieved from [Link]

- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

- Google Patents. (n.d.). US3741976A - Process for the production of pyridine carboxylic acids from lower alykyl....

Sources

- 1. This compound 97 1099597-75-7 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. US3741976A - Process for the production of pyridine carboxylic acids from lower alykyl pyridines - Google Patents [patents.google.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. savemyexams.com [savemyexams.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

A Spectroscopic Guide to 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride: Structure Elucidation and Data Interpretation

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride, a key building block in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While direct experimental spectra for this compound are not widely available, this guide presents a robust, predicted spectroscopic profile based on the analysis of structurally related compounds and established principles of spectroscopic interpretation.

Introduction

This compound (C₇H₂Cl₂F₃NO) is a highly reactive intermediate, valued for its trifluoromethylpyridine core, which imparts unique electronic properties and metabolic stability to target molecules. The presence of a carbonyl chloride group at the 3-position provides a reactive handle for a variety of nucleophilic substitution reactions, making it a versatile reagent in organic synthesis. Accurate structural confirmation and purity assessment are paramount, and spectroscopic techniques are the primary tools for this purpose.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; a [label="N", pos="0,1.5!"]; b [label="C", pos="-1.3,0.75!"]; c [label="C", pos="-1.3,-0.75!"]; d [label="C", pos="0,-1.5!"]; e [label="C", pos="1.3,-0.75!"]; f [label="C", pos="1.3,0.75!"]; g [label="Cl", pos="2.6,1.5!"]; h [label="C", pos="-2.6,-1.5!"]; i [label="F", pos="-2.6,-2.8!"]; j [label="F", pos="-3.9,-0.75!"]; k [label="F", pos="-3.9,-2.25!"]; l [label="C", pos="2.6,-1.5!"]; m [label="O", pos="3.9,-0.75!"]; n [label="Cl", pos="3.9,-2.25!"];

a -- b [label=""]; b -- c [label=""]; c -- d [label=""]; d -- e [label=""]; e -- f [label=""]; f -- a [label=""]; f -- g [label=""]; c -- h [label=""]; h -- i [label=""]; h -- j [label=""]; h -- k [label=""]; e -- l [label=""]; l -- m [style=double]; l -- n [label=""]; } Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to be simple, showing two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.8 - 9.0 | Doublet | 1H | H-6 |

| ~8.2 - 8.4 | Doublet | 1H | H-4 |

Interpretation:

The downfield chemical shifts of both protons are due to the deshielding effect of the electronegative nitrogen atom in the pyridine ring and the electron-withdrawing trifluoromethyl and carbonyl chloride groups. The proton at the 6-position (H-6) is expected to be further downfield than the proton at the 4-position (H-4) due to its proximity to the nitrogen atom. The two protons will appear as doublets due to coupling to each other.

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired on a 400 MHz or higher spectrometer. The sample would be dissolved in an anhydrous deuterated solvent, such as chloroform-d (CDCl₃), to avoid hydrolysis of the highly reactive carbonyl chloride. Tetramethylsilane (TMS) would be used as an internal standard.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 170 | C=O |

| ~152 - 155 | C-2 |

| ~148 - 151 | C-6 |

| ~135 - 138 | C-4 |

| ~130 - 133 (quartet) | C-5 |

| ~122 - 125 (quartet) | CF₃ |

| ~120 - 123 | C-3 |

Interpretation:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the acid chloride is expected to appear in the range of 165-170 ppm.[1]

-

Pyridine Ring Carbons: The carbons of the pyridine ring will be significantly influenced by the substituents. The carbon bearing the chlorine atom (C-2) and the carbon adjacent to the nitrogen (C-6) are expected at the downfield end of the aromatic region. The carbon attached to the trifluoromethyl group (C-5) and the trifluoromethyl carbon itself will appear as quartets due to coupling with the three fluorine atoms.

-

Trifluoromethyl Carbon (CF₃): The CF₃ carbon signal will be split into a quartet by the three fluorine atoms.

Experimental Protocol:

The ¹³C NMR spectrum would be acquired using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon (except for the carbons coupled to fluorine). A sufficient number of scans would be necessary due to the low natural abundance of the ¹³C isotope. The same sample prepared for ¹H NMR can be used.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹⁹F NMR spectrum provides a direct and sensitive method for confirming the presence and electronic environment of the trifluoromethyl group.

Predicted ¹⁹F NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -60 to -65 | Singlet | -CF₃ |

Interpretation:

The ¹⁹F NMR spectrum is expected to show a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is predicted to be in the typical range for an aromatic trifluoromethyl group.

Experimental Protocol:

A standard ¹⁹F NMR spectrum would be acquired, and the chemical shifts would be referenced to an external standard such as CFCl₃.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the carbonyl group of the acid chloride.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1770 - 1800 | Strong, Sharp | C=O stretch (acid chloride) |

| ~1550 - 1600 | Medium | C=C and C=N stretching (aromatic ring) |

| ~1100 - 1350 | Strong | C-F stretching (trifluoromethyl group) |

| ~700 - 850 | Strong | C-Cl stretching |

Interpretation:

The most characteristic absorption will be the strong, sharp peak for the carbonyl stretch of the acid chloride, appearing at a high wavenumber (1770-1800 cm⁻¹).[1][2] The presence of strong C-F stretching bands will further confirm the trifluoromethyl group.

Experimental Protocol:

The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. For a liquid sample, a thin film between two salt plates (e.g., NaCl or KBr) would be used. For a solid, a KBr pellet or attenuated total reflectance (ATR) could be employed. Due to the moisture sensitivity of the compound, the sample and instrument should be kept dry.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 243/245/247 | Molecular ion [M]⁺ |

| 208/210 | [M-Cl]⁺ |

| 179/181 | [M-COCl]⁺ |

| 144 | [M-COCl-Cl]⁺ |

Interpretation:

The mass spectrum is expected to show a molecular ion peak cluster corresponding to the isotopic abundances of the two chlorine atoms. The fragmentation is likely to proceed through the loss of a chlorine radical from the carbonyl chloride, followed by the loss of carbon monoxide, or the loss of the entire carbonyl chloride group.

dot graph "fragmentation_pathway" { rankdir=LR; node [shape=box, style=rounded]; A [label="[C₇H₂Cl₂F₃NO]⁺˙\nm/z 243/245/247"]; B [label="[C₇H₂ClF₃NO]⁺\nm/z 208/210"]; C [label="[C₆H₂ClF₃N]⁺\nm/z 179/181"]; D [label="[C₆H₂F₃N]⁺˙\nm/z 144"];

A -> B [label="-Cl"]; B -> C [label="-CO"]; C -> D [label="-Cl"]; } Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol:

A mass spectrum could be obtained using electron ionization (EI) or a softer ionization technique like chemical ionization (CI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry offers a powerful and complementary set of tools for the unambiguous identification and structural elucidation of this important synthetic intermediate. The interpretations and protocols described herein are intended to serve as a valuable resource for scientists working with this compound, ensuring its correct identification and use in research and development.

References

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

University of Calgary. Spectroscopic Analysis : Acyl Chlorides. [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link][1]

-

Chemistry Steps. Infrared (IR) Spectroscopy of Carboxylic Acid Derivatives. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride

Introduction: The Significance of a Versatile Building Block

2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride is a key intermediate in the synthesis of a multitude of high-value compounds, particularly in the agrochemical and pharmaceutical industries. Its trifluoromethylpyridine core is a sought-after motif in medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The presence of the reactive acid chloride and the strategically positioned chlorine atom allows for diverse chemical modifications, making it an invaluable building block for the synthesis of complex molecules, including potent insecticides and herbicides. This guide provides a comprehensive overview of the viable synthetic pathways to this important compound, offering insights into the underlying chemical principles and detailed experimental protocols for researchers and professionals in drug development and chemical synthesis.

Strategic Approaches to the Synthesis of the Core Intermediate: 2-Chloro-5-(trifluoromethyl)nicotinic Acid

The synthesis of the target carbonyl chloride hinges on the efficient preparation of its precursor, 2-chloro-5-(trifluoromethyl)nicotinic acid. Several synthetic strategies have been developed, each with its own set of advantages and challenges. The choice of a particular route often depends on the availability of starting materials, scalability, and the desired purity of the final product. This guide will explore two prominent pathways: one starting from the readily available 3-picoline and another employing a Sandmeyer reaction on an amino-substituted pyridine.

Pathway 1: Multi-step Synthesis from 3-Picoline

This pathway builds the target molecule through a series of sequential transformations of 3-picoline (3-methylpyridine). While involving multiple steps, this route offers a logical progression from a simple, inexpensive starting material.

Caption: Multi-step synthesis of the target compound starting from 3-picoline.

1. N-Oxidation of 3-Picoline: The initial step involves the oxidation of the pyridine nitrogen of 3-picoline to form 3-picoline-N-oxide. This is a crucial activation step that facilitates the subsequent regioselective chlorination at the 2-position. Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid.

2. Chlorination of 3-Picoline-N-oxide: The N-oxide is then chlorinated to introduce a chlorine atom at the 2-position of the pyridine ring. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are typically employed for this purpose. The reaction proceeds through an electrophilic attack on the activated pyridine ring.

3. Side-Chain Chlorination: The methyl group at the 5-position is subsequently converted to a trichloromethyl group. This is typically achieved through radical chlorination using chlorine gas under UV irradiation or with a radical initiator.

4. Fluorination: The trichloromethyl group is then transformed into the desired trifluoromethyl group via a halogen exchange reaction. This is a critical step, often carried out using hydrogen fluoride (HF) or other fluorinating agents. The conditions for this reaction need to be carefully controlled due to the corrosive nature of HF.

5. Carboxylation: The introduction of the carboxylic acid group at the 3-position is a challenging step. One potential method involves the ortho-lithiation of 2-chloro-5-(trifluoromethyl)pyridine using a strong base like n-butyllithium, followed by quenching with carbon dioxide. The regioselectivity of this step is critical for the success of the synthesis.

Pathway 2: Synthesis via Sandmeyer Reaction

An alternative and potentially more convergent approach involves the use of a Sandmeyer reaction to introduce the chlorine atom at the 2-position of a pre-functionalized pyridine ring. This pathway starts with 2-amino-5-(trifluoromethyl)nicotinic acid.

Caption: Synthesis pathway utilizing the Sandmeyer reaction.

1. Diazotization: The synthesis begins with the diazotization of 2-amino-5-(trifluoromethyl)nicotinic acid. This is achieved by treating the amino group with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). This reaction forms a reactive diazonium salt intermediate.

2. Sandmeyer Reaction: The diazonium salt is then subjected to a Sandmeyer reaction to replace the diazonium group with a chlorine atom.[1][2] This is accomplished by treating the diazonium salt solution with a solution of copper(I) chloride (CuCl).[3] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[1]

The Final Transformation: Formation of the Acyl Chloride

The conversion of 2-chloro-5-(trifluoromethyl)nicotinic acid to its corresponding carbonyl chloride is a standard and efficient transformation in organic synthesis.

Caption: Conversion of the carboxylic acid to the final carbonyl chloride.

This reaction is most commonly achieved by treating the carboxylic acid with thionyl chloride (SOCl₂), often in excess, which also serves as the solvent. The reaction is typically carried out at reflux temperature. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, driving the reaction to completion and simplifying the work-up procedure. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

Experimental Protocols

The following protocols are illustrative and may require optimization based on specific laboratory conditions and desired scale.

Protocol 1: Synthesis of 2-Chloro-5-(trifluoromethyl)nicotinic Acid via Sandmeyer Reaction (Illustrative)

Materials:

-

2-Amino-5-(trifluoromethyl)nicotinic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Ice

-

Water

-

Appropriate organic solvent for extraction (e.g., ethyl acetate)

-

Sodium sulfate (anhydrous)

Procedure:

-

In a flask equipped with a magnetic stirrer and a thermometer, dissolve 2-amino-5-(trifluoromethyl)nicotinic acid in concentrated hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise to the cooled solution, maintaining the temperature below 5 °C. The addition should be controlled to prevent a rapid rise in temperature.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 2-chloro-5-(trifluoromethyl)nicotinic acid, which can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound

Materials:

-

2-Chloro-5-(trifluoromethyl)nicotinic acid

-

Thionyl Chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

An inert solvent (e.g., toluene, optional)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-(trifluoromethyl)nicotinic acid.

-

Carefully add an excess of thionyl chloride to the flask. The reaction can be performed neat or in an inert solvent like toluene.

-

Add a catalytic amount of DMF to the mixture.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive vapors.

-

The resulting crude this compound can be used directly in subsequent reactions or purified by vacuum distillation.

Data Summary

| Compound | Starting Material | Key Reagents | Typical Yield (%) |

| 2-Chloro-5-(trifluoromethyl)nicotinic acid | 2-Amino-5-(trifluoromethyl)nicotinic acid | NaNO₂, HCl, CuCl | 60-80 |

| This compound | 2-Chloro-5-(trifluoromethyl)nicotinic acid | SOCl₂, cat. DMF | >90 |

Safety Considerations

The synthesis of this compound involves the use of hazardous and corrosive reagents. Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). The Sandmeyer reaction involves the formation of potentially unstable diazonium salts and the evolution of nitrogen gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.

Conclusion

The synthesis of this compound is a multi-step process that can be approached through various strategic pathways. The choice of the optimal route depends on factors such as starting material availability, scalability, and safety considerations. The Sandmeyer reaction offers a more direct route to the key intermediate, 2-chloro-5-(trifluoromethyl)nicotinic acid, while the pathway from 3-picoline provides a route from a simpler starting material. The final conversion to the acid chloride is a robust and high-yielding reaction. This guide provides a foundational understanding of these synthetic strategies, enabling researchers and drug development professionals to make informed decisions in their synthetic endeavors.

References

- Google Patents. (n.d.). CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine.

-

Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2016 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Atlantis Press. [Link]

-

Patsnap Eureka. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Retrieved from [Link]

- Google Patents. (n.d.). US4241213A - Process for producing 2-chloro-5-trichloromethyl pyridine.

- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

- Sokolenko, T. M., & Yagupolskii, Y. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry, 22(1), 22-30.

-

Ishihara, A., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 257-271. [Link]

-

Li, J. (2013). A Study of the Synthesis of Niflumic Acid Analogues [Master's thesis, Dublin City University]. DORAS. [Link]

-

DIAL@UCLouvain. (n.d.). Synthesis of thionyl chloride. Retrieved from [Link]

-

Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

-

Physical Testing and Chemical Analysis Part B: Chemical Analysis. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. [Link]

-

National Institutes of Health. (2021). Deaminative chlorination of aminoheterocycles. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride

Executive Summary: 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride is a highly functionalized pyridine derivative of significant interest in the development of novel agrochemicals and pharmaceuticals. The strategic incorporation of a trifluoromethyl group enhances molecular lipophilicity and metabolic stability, while the chloro and carbonyl chloride moieties provide versatile handles for further chemical elaboration.[1][2][3] This guide provides a detailed examination of the primary synthetic strategies for obtaining this key intermediate, focusing on the synthesis of its immediate precursor, 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid. We will explore multiple pathways, analyzing the causality behind experimental choices and providing detailed, field-proven protocols for researchers and drug development professionals.

Introduction: The Strategic Value of Trifluoromethylpyridines

The introduction of fluorine-containing groups, particularly the trifluoromethyl (CF₃) moiety, into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry.[2] The CF₃ group's strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced biological activity and improved metabolic profiles.[1][2] Trifluoromethylpyridine (TFMP) derivatives are integral to a wide range of commercial products, including potent herbicides, insecticides, and fungicides.[4][5]

The synthesis of the title compound, this compound, presents a distinct chemical challenge: the precise and efficient installation of three different substituents onto the pyridine ring in a specific regiochemical arrangement. This guide focuses on the core synthetic challenge—the preparation of 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid—as the final conversion to the acyl chloride is a standard and high-yielding transformation.

Part 1: The Final Transformation: From Carboxylic Acid to Acyl Chloride

The conversion of a carboxylic acid to its corresponding acyl chloride is one of the most fundamental and reliable reactions in organic synthesis. This final step in the preparation of the target compound is typically achieved with high efficiency using common chlorinating agents.

Experimental Protocol: General Procedure for Acyl Chloride Formation

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser (connected to a gas scrubber), add 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid (1.0 eq).

-

Reagent Addition: Add thionyl chloride (SOCl₂) (2.0-5.0 eq) either neat or in an inert solvent such as toluene or dichloromethane. A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) is often added to accelerate the reaction.

-

Reaction: The mixture is heated to reflux (typically 70-80°C) and stirred for 2-4 hours, or until gas evolution (HCl and SO₂) ceases. Reaction progress can be monitored by the disappearance of the starting carboxylic acid using TLC.

-

Work-up: Upon completion, the excess thionyl chloride and solvent are carefully removed under reduced pressure (distillation). The crude this compound is often obtained as an oil or low-melting solid and can be used in the subsequent step without further purification.

| Reagent | Typical Conditions | Advantages | Considerations |

| Thionyl Chloride (SOCl₂) | Reflux, neat or in solvent, cat. DMF | Volatile byproducts (SO₂, HCl) are easily removed. | Reagent is corrosive and moisture-sensitive. |

| Oxalyl Chloride ((COCl)₂) | Room temp or mild heat, in solvent (e.g., CH₂Cl₂) | Milder conditions, volatile byproducts (CO, CO₂, HCl). | More expensive than SOCl₂. |

| Phosphorus Pentachloride (PCl₅) | Mild heat, in solvent | Effective for less reactive acids. | Solid byproduct (POCl₃) can complicate purification. |

Part 2: Core Synthetic Pathways to 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid

The primary challenge lies in constructing the substituted pyridine core. The following sections detail the most prevalent and logical synthetic routes, starting from commercially accessible materials.

Route A: Functionalization of 2,3-Dichloro-5-(trifluoromethyl)pyridine

This pathway represents a robust and industrially relevant approach, leveraging a common trifluoromethylpyridine intermediate. The strategy involves the selective replacement of the C3-chloro substituent with a cyano group, which is then hydrolyzed to the target carboxylic acid.

Causality of Experimental Choices: The key to this route is the regioselective nucleophilic aromatic substitution (SₙAr) at the C3 position. While the pyridine ring is electron-deficient, the C2 and C6 positions are generally the most activated towards nucleophilic attack. However, in 2,3-dichloro-5-(trifluoromethyl)pyridine, the steric hindrance from the C2-chloro group and the electronic influence of the substituents can direct the cyanide nucleophile to the C3 position under controlled conditions.

Workflow Diagram: Route A

Caption: Synthetic pathway starting from 3-Picoline via a dichlorinated intermediate.

Experimental Protocol: Route A

-

Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine: This intermediate is typically prepared from 3-picoline through a multi-step process involving chlorination of the methyl group to trichloromethyl, followed by halogen exchange to the trifluoromethyl group, and subsequent ring chlorination.[1][6] Alternatively, it can be prepared from nicotinic acid.[6]

-

Synthesis of 3-Cyano-2-chloro-5-(trifluoromethyl)pyridine:

-